molecular formula C13H9Cl2F3N4O B3041384 N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide CAS No. 286832-92-6

N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide

Cat. No. B3041384
CAS RN: 286832-92-6
M. Wt: 365.13 g/mol
InChI Key: AJQMBACJVNDONF-UHFFFAOYSA-N
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Description

N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide, commonly known as DCTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTF is a hydrazine derivative that has been synthesized through a series of chemical reactions, and its unique structure has led to its use in a wide range of studies. In

Mechanism of Action

The mechanism of action of DCTF is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells or unwanted plants. DCTF has been shown to induce cell death in cancer cells by activating apoptotic pathways, and it has also been shown to inhibit the growth of plant roots by disrupting the formation of microtubules.
Biochemical and Physiological Effects:
DCTF has been shown to have a variety of biochemical and physiological effects, depending on the context of its use. In cancer cells, DCTF has been shown to induce apoptosis and inhibit cell proliferation. In plants, DCTF has been shown to inhibit root growth and disrupt microtubule formation. The exact mechanisms underlying these effects are still being investigated.

Advantages and Limitations for Lab Experiments

DCTF has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and limited solubility in certain solvents. Careful consideration must be given to the appropriate concentration and experimental conditions when working with DCTF.

Future Directions

There are several future directions for research on DCTF, including further investigation of its mechanism of action, optimization of its synthesis and purification methods, and exploration of its potential applications in other fields. In medicinal chemistry, DCTF could be further developed as a potential anticancer agent, and in agriculture, it could be used as a more environmentally friendly alternative to traditional pesticides. In material science, DCTF could be used as a precursor for the synthesis of novel materials with unique properties. Overall, DCTF represents a promising area of research with potential applications in a wide range of fields.

Scientific Research Applications

DCTF has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DCTF has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, DCTF has been used as a pesticide to control the growth of weeds and other unwanted plants. In material science, DCTF has been explored as a potential precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-3-[2-(trifluoromethyl)anilino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N4O/c14-10-5-7(6-11(15)20-10)19-12(23)22-21-9-4-2-1-3-8(9)13(16,17)18/h1-6,21H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQMBACJVNDONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NNC(=O)NC2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
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N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
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N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
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N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
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N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
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N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide

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